molecular formula C9H12O3 B13525555 1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylicacid

1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylicacid

Cat. No.: B13525555
M. Wt: 168.19 g/mol
InChI Key: XWELNZAPLYAAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound featuring a cyclopropylmethyl group attached to a cyclobutane ring with a ketone and carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropylmethyl group can stabilize carbocations through hyperconjugation, influencing reaction pathways and product formation . The compound’s unique structure allows it to interact with enzymes and receptors in a specific manner, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple cycloalkane with similar ring strain properties.

    Cyclobutane: Another cycloalkane with a four-membered ring structure.

    Cyclopropylmethylamine: Contains a cyclopropylmethyl group similar to 1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid.

Uniqueness

1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid is unique due to the combination of its cyclopropylmethyl group and cyclobutane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H12O3/c10-7-4-9(5-7,8(11)12)3-6-1-2-6/h6H,1-5H2,(H,11,12)

InChI Key

XWELNZAPLYAAQP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2(CC(=O)C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.